3(2H)-Pyridazinone, 6-(dimethylamino)-2-(4-iodophenyl)-
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Overview
Description
6-(Dimethylamino)-2-(4-iodophenyl)pyridazin-3(2H)-one is a heterocyclic compound that features a pyridazine ring substituted with a dimethylamino group at the 6-position and an iodophenyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Dimethylamino)-2-(4-iodophenyl)pyridazin-3(2H)-one typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.
Introduction of the Iodophenyl Group: The iodophenyl group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a boronic acid derivative of the iodophenyl group.
Introduction of the Dimethylamino Group: The dimethylamino group can be introduced through nucleophilic substitution reactions using dimethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
6-(Dimethylamino)-2-(4-iodophenyl)pyridazin-3(2H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: The iodophenyl group can be reduced to a phenyl group.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include palladium on carbon (Pd/C) and hydrogen gas.
Substitution: Common nucleophiles include alkyl halides and amines.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of the corresponding phenyl derivative.
Substitution: Formation of substituted pyridazinones.
Scientific Research Applications
6-(Dimethylamino)-2-(4-iodophenyl)pyridazin-3(2H)-one has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting central nervous system disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It can be used in studies to understand the interaction of pyridazine derivatives with biological targets.
Mechanism of Action
The mechanism of action of 6-(Dimethylamino)-2-(4-iodophenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can enhance the compound’s ability to cross biological membranes, while the iodophenyl group can facilitate binding to hydrophobic pockets in proteins. This compound may modulate the activity of its targets through competitive inhibition or allosteric modulation.
Comparison with Similar Compounds
Similar Compounds
- 6-(4-Methylphenyl)pyridazin-3-ylhydrazine
- 6-(4-Benzylphenyl)pyridazin-3-ylhydrazine
- 6-(4-Cyclohexylphenyl)pyridazin-3-ylhydrazine
Uniqueness
6-(Dimethylamino)-2-(4-iodophenyl)pyridazin-3(2H)-one is unique due to the presence of both the dimethylamino and iodophenyl groups, which confer distinct chemical and biological properties. The dimethylamino group enhances solubility and membrane permeability, while the iodophenyl group provides a site for further functionalization and potential radiolabeling for imaging studies.
Properties
CAS No. |
61442-17-9 |
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Molecular Formula |
C12H12IN3O |
Molecular Weight |
341.15 g/mol |
IUPAC Name |
6-(dimethylamino)-2-(4-iodophenyl)pyridazin-3-one |
InChI |
InChI=1S/C12H12IN3O/c1-15(2)11-7-8-12(17)16(14-11)10-5-3-9(13)4-6-10/h3-8H,1-2H3 |
InChI Key |
IXMPCNZHAPUVBC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NN(C(=O)C=C1)C2=CC=C(C=C2)I |
Origin of Product |
United States |
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